molecular formula C20H19FN2O2 B5110299 2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

Cat. No.: B5110299
M. Wt: 338.4 g/mol
InChI Key: NZVASBWFMHOING-UHFFFAOYSA-N
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Description

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole is a complex organic compound that belongs to the class of benzoindazoles This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole typically involves multiple steps, including the formation of the benzoindazole core and the subsequent introduction of the acetyl, fluorophenyl, and methoxy groups. Common synthetic routes may involve:

    Formation of the Benzoindazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The acetyl, fluorophenyl, and methoxy groups can be introduced through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic reactions, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-(4-chlorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole
  • 2-Acetyl-3-(4-bromophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

Uniqueness

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(24)23-20(14-3-7-15(21)8-4-14)17-10-6-13-5-9-16(25-2)11-18(13)19(17)22-23/h3-5,7-9,11,17,20H,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVASBWFMHOING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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